Triphenylborane

Catalog No.
S703592
CAS No.
960-71-4
M.F
C18H15B
M. Wt
242.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylborane

CAS Number

960-71-4

Product Name

Triphenylborane

IUPAC Name

triphenylborane

Molecular Formula

C18H15B

Molecular Weight

242.1 g/mol

InChI

InChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

MXSVLWZRHLXFKH-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis:

  • Lewis Acid Catalyst: Triphenylborane acts as a Lewis acid catalyst due to its vacant p-orbital on the boron atom. This facilitates various organic reactions, including:
    • Friedel-Crafts reactions: Triphenylborane catalyzes the acylation and alkylation of aromatic rings, enabling the synthesis of diverse organic molecules.
    • Hydroboration-oxidation: This reaction sequence utilizes triphenylborane to introduce hydroxyl groups onto alkenes, forming valuable alcohols.
    • Diels-Alder reactions: Triphenylborane can activate dienes in Diels-Alder reactions, promoting cycloaddition reactions for complex molecule synthesis.

Precursor for Other Compounds:

  • Pyridine-Triphenylborane Complex: Triphenylborane serves as a precursor for the synthesis of the pyridine-triphenylborane complex (PyBPh3). This complex acts as a catalyst for the polymerization of acrylic esters, relevant to the production of various polymers.

Material Science Research:

  • Organic Light-Emitting Diodes (OLEDs): Triphenylborane derivatives are being explored as hole-transport materials in OLEDs due to their efficient charge transport properties.

Medicinal Chemistry Research:

  • Boron-Containing Drugs: Triphenylborane serves as a building block for the synthesis of boron-containing drugs with potential therapeutic applications. These drugs are being investigated for their ability to target various diseases, including cancer and neurodegenerative disorders.

Triphenylborane is an organoboron compound with the chemical formula B(C₆H₅)₃. It appears as a white crystalline solid and is sensitive to air and moisture, gradually decomposing to form benzene and triphenylboroxine. The compound is soluble in aromatic solvents, which makes it useful in various chemical applications. Structurally, triphenylborane features a trigonal planar arrangement around the boron atom, with phenyl groups oriented at approximately 30° from the core plane .

: Under ultraviolet irradiation, triphenylborane reacts with aromatic ketones and diones to generate radicals through an SN2S_N2 displacement mechanism .
  • Polymerization Catalysis: It serves as a catalyst in the polymerization of anhydrides and epoxides, demonstrating its versatility in producing block copolymers .
  • Triphenylborane can be synthesized through several methods:

    • Grignard Reaction: The most common synthesis involves reacting boron trifluoride diethyl etherate with phenylmagnesium bromide:
      BF3O C2H5)2+3C6H5MgBrB C6H5)3+3MgBrF+(C2H5)2O\text{BF}_3\cdot \text{O C}_2\text{H}_5)_2+3\text{C}_6\text{H}_5\text{MgBr}\rightarrow \text{B C}_6\text{H}_5)_3+3\text{MgBrF}+(C_2H_5)_2\text{O}
    • Thermal Decomposition: Another method includes the thermal decomposition of trimethylammonium tetraphenylborate:
      [B C6H5)4][N CH3)3]B C6H5)3+N CH3)3+C6H6[\text{B C}_6\text{H}_5)_4][\text{N CH}_3)_3]\rightarrow \text{B C}_6\text{H}_5)_3+\text{N CH}_3)_3+\text{C}_6\text{H}_6

    These methods highlight the compound's accessibility for laboratory and industrial applications .

    Triphenylborane has diverse applications across various fields:

    • Catalysis: It is widely used as a catalyst for polymerization reactions, particularly in producing nylon intermediates like adiponitrile .
    • Organic Synthesis: The compound serves as a reagent in organic synthesis for creating triarylborane amine complexes, which are useful in further catalytic processes .
    • Material Science: Its properties make it suitable for use in producing advanced materials through polymerization reactions.

    Interaction studies involving triphenylborane have demonstrated its role in various catalytic systems. For instance, it has been shown to enhance the rate of copolymerization reactions when combined with phosphonium ylides and other Lewis bases. These interactions are crucial for developing efficient catalytic systems for organic transformations and polymer synthesis .

    Triphenylborane shares structural similarities with other organoboron compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

    CompoundLewis AciditySolubilityNotable Reactions
    TriphenylboraneWeakAromatic SolventsPolymerization catalysis
    Boron TrifluorideStrongPolar SolventsStrong Lewis acid behavior
    Tris(pentafluorophenyl)boraneVery StrongAromatic SolventsCatalysis in electrophilic reactions
    Diphenylborinic AcidModerateOrganic SolventsUsed as a reagent in organic synthesis

    Triphenylborane's relatively weak Lewis acidity compared to tris(pentafluorophenyl)borane makes it suitable for specific applications where milder conditions are preferred .

    Physical Description

    Liquid

    UNII

    6282553L0G

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
    H228 (100%): Flammable solid [Danger Flammable solids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Other CAS

    960-71-4
    13276-04-5

    Wikipedia

    Triphenylborane

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Borane, triphenyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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